Higher Predicted Lipophilicity (ACD/LogP) of 1.85 Versus Piperidine Analog (ACD/LogP 1.29) for Enhanced Membrane Partitioning
The target compound, 3-(azepane-1-sulfonyl)-4-methylaniline, exhibits a predicted ACD/LogP value of 1.85, which is 0.56 log units higher than that of the direct piperidine analog, 4-methyl-3-(piperidine-1-sulfonyl)aniline (ACD/LogP = 1.29) . This difference corresponds to an approximately 3.6-fold greater calculated octanol-water partition coefficient for the azepane derivative, reflecting increased lipophilicity imparted by the seven-membered azepane ring relative to the six-membered piperidine ring .
| Evidence Dimension | Lipophilicity (predicted ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.85 |
| Comparator Or Baseline | 4-Methyl-3-(piperidine-1-sulfonyl)aniline: ACD/LogP = 1.29 |
| Quantified Difference | ΔLogP = +0.56 (target more lipophilic) |
| Conditions | ACD/Labs Percepta prediction, version 14.00, compiled on ChemSpider |
Why This Matters
Higher LogP can improve passive membrane permeability and blood-brain barrier penetration, making the azepane derivative a preferred starting point for CNS-targeted programs where greater lipophilicity is desirable.
